Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate
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Overview
Description
Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate is a heterocyclic compound that belongs to the thienothiophene family. This compound is characterized by its unique structure, which includes a bromomethyl group and an ethyl ester functional group attached to a thieno[3,2-b]thiophene core. It is widely used in organic synthesis and has applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate typically involves the bromination of a thienothiophene precursor followed by esterification. One common method includes the bromination of 2-methylthieno[3,2-b]thiophene-5-carboxylic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting bromomethyl derivative is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The thieno[3,2-b]thiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thienothiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory compounds.
Materials Science: Employed in the development of organic semiconductors and conductive polymers for electronic devices.
Industrial Chemistry: Utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biological molecules. The thieno[3,2-b]thiophene core can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate can be compared with other similar compounds such as:
Ethyl 2-(bromomethyl)thiophene-3-carboxylate: Lacks the fused thiophene ring, resulting in different electronic properties and reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting solubility and reactivity.
2-(Bromomethyl)thieno[3,2-b]thiophene-5-carboxylic acid: Contains a carboxylic acid group instead of an ester, influencing its acidity and reactivity.
This compound is unique due to its specific combination of functional groups and the thieno[3,2-b]thiophene core, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2S2/c1-2-13-10(12)9-4-8-7(15-9)3-6(5-11)14-8/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKSAWOCDHGJFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=C(S2)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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